Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction conditions often involve the use of a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, streamlining the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions often involve the use of strong acids or bases to facilitate the reactions.
Major Products
The major products formed from these reactions include primary alcohols from oxidation and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate involves the stability of the tert-butyl carbocation, which facilitates the cleavage of the Boc protecting group . This stability is due to the resonance stabilization of the carbonyl oxygen, which acts as a Lewis base . The resulting carbocation can undergo elimination or decarboxylation, leading to the formation of the desired product.
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene-tetraazapyrene (TAP) derivatives: These compounds exhibit similar electronic properties and are used in organic electronics.
Phenylmethoxycarbonyl (Cbz) derivatives: These compounds are used as protecting groups for amines, similar to the Boc group.
Uniqueness
Tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate is unique due to its combination of a tert-butyl group and a pyrrolidine ring, which provides both steric hindrance and electronic effects that enhance its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl (4S)-3-amino-4-methylpyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBLNFDWECFVSM-JPPWUZRISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC1N)C(=O)OC(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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